molecular formula C13H19NO3 B13945580 Morpholine, 2-[(2-ethoxyphenyl)methoxy]- CAS No. 89220-89-3

Morpholine, 2-[(2-ethoxyphenyl)methoxy]-

Cat. No.: B13945580
CAS No.: 89220-89-3
M. Wt: 237.29 g/mol
InChI Key: RZYFDVJKPAJPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. For the preparation of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, a common approach involves the reaction of 2-ethoxybenzyl chloride with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of morpholine derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-[(2-ethoxyphenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Morpholine, 2-[(2-ethoxyphenyl)methoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxyphenyl group enhances its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in organic synthesis and as a solvent.

    2-Methoxymorpholine: A derivative with a methoxy group, used in similar applications.

    2-Ethylmorpholine: Another derivative with an ethyl group, known for its use in pharmaceuticals.

Uniqueness

Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is unique due to the presence of the 2-ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a bioactive compound and its utility in various synthetic applications .

Properties

CAS No.

89220-89-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methoxy]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

RZYFDVJKPAJPRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.